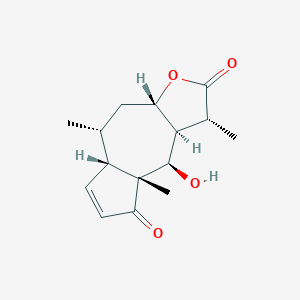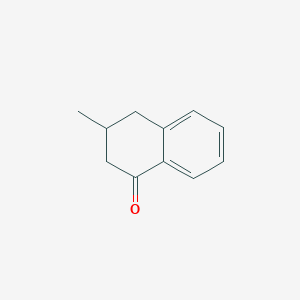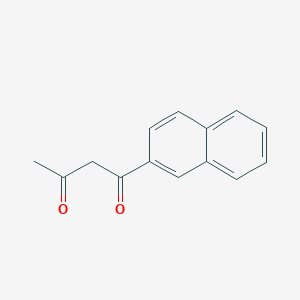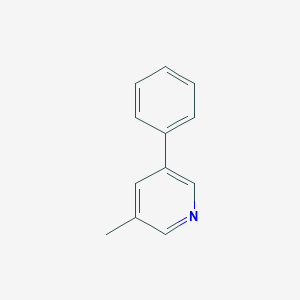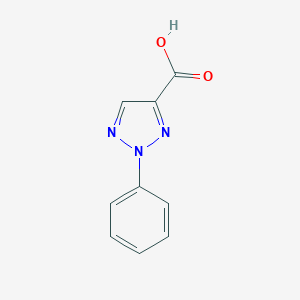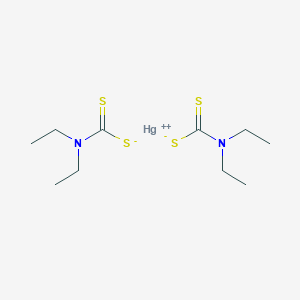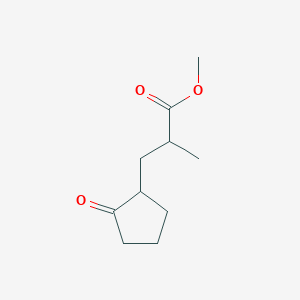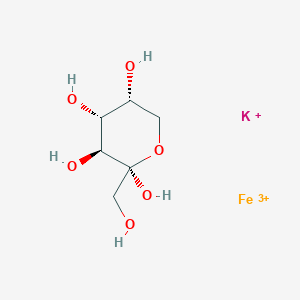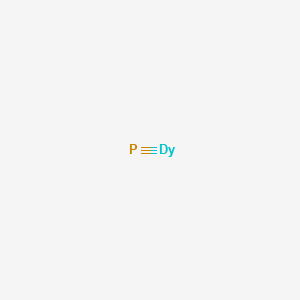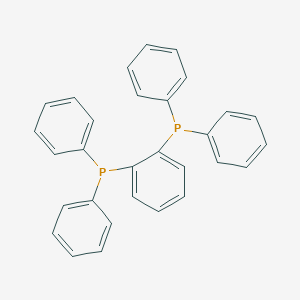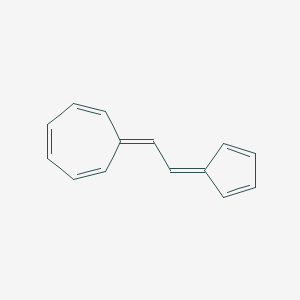
Sesquifulvadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sesquifulvadiene is a natural sesquiterpene that has been isolated from the essential oil of the Chinese medicinal herb, Ferula ferulaeoides. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of sesquifulvadiene is not fully understood. However, studies have shown that sesquifulvadiene exerts its biological activities by modulating various signaling pathways. For example, sesquifulvadiene has been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation. Sesquifulvadiene has also been shown to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
Sesquifulvadiene has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Sesquifulvadiene can also scavenge free radicals and protect cells from oxidative damage. In addition, sesquifulvadiene has been found to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of sesquifulvadiene is its wide range of biological activities, which makes it a promising candidate for drug development. Sesquifulvadiene is also easy to synthesize, making it suitable for large-scale production. However, one of the limitations of sesquifulvadiene is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on sesquifulvadiene. One area of research could be the development of sesquifulvadiene-based drugs for the treatment of inflammatory diseases and cancer. Another area of research could be the investigation of the mechanism of action of sesquifulvadiene and its effects on various signaling pathways. Additionally, future research could focus on improving the solubility of sesquifulvadiene to make it more suitable for use in experiments.
Méthodes De Synthèse
Sesquifulvadiene can be synthesized by the catalytic hydrogenation of farnesol using Pd/C as a catalyst. The yield of sesquifulvadiene can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time. This synthesis method is simple and efficient, making it suitable for large-scale production of sesquifulvadiene.
Applications De Recherche Scientifique
Sesquifulvadiene has been found to possess a wide range of biological activities, making it a promising candidate for drug development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Sesquifulvadiene also has antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage. In addition, sesquifulvadiene has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
Numéro CAS |
13822-93-0 |
|---|---|
Nom du produit |
Sesquifulvadiene |
Formule moléculaire |
C14H12 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
7-(2-cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H12/c1-2-4-8-13(7-3-1)11-12-14-9-5-6-10-14/h1-12H |
Clé InChI |
KIJLBJAMTGNATM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
SMILES canonique |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



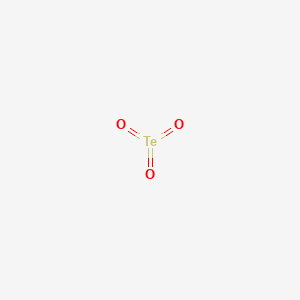
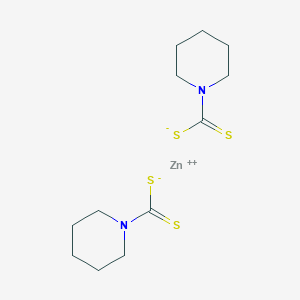
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
